N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a benzothieno-pyrimidine derivative characterized by a hexahydrobenzothieno[2,3-d]pyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and an N-cyclopentyl acetamide moiety at position 2. Its design leverages the benzothieno-pyrimidine scaffold, which is known for modulating biological targets through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C25H29N3O4S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29) |
InChI Key |
DQFANUSWBPVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The cyclopentyl-acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux | N-cyclopentyl-2-[...]-acetic acid | , |
| Basic (NaOH/KOH) | 2M NaOH, 80°C | Sodium salt of the carboxylic acid | , |
Nucleophilic Substitution at the Pyrimidine Core
The 2,4-dioxo-pyrimidine ring is susceptible to nucleophilic attack at positions adjacent to the carbonyl groups. This reactivity enables modifications to the heterocyclic core:
| Reaction Type | Nucleophile | Product | Conditions |
|---|---|---|---|
| Amination | Ammonia/Amines | 2,4-Diamino-pyrimidine derivative | DMF, 100°C, 12 hrs |
| Thiol Substitution | Thiophenol | Thioether-linked analog | EtOH, reflux |
Electrophilic Aromatic Substitution
The ethoxyphenyl and benzothieno rings participate in electrophilic substitution, enabling halogenation or nitration:
| Reaction | Reagents | Position Modified | Example Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to ethoxy group | 4-Nitro-ethoxyphenyl derivative |
| Bromination | Br₂/FeBr₃ | Benzothieno ring (C-5 or C-6) | 5-Bromo-benzothieno analog |
Reduction of Carbonyl Groups
The 2,4-dioxo groups on the pyrimidine ring can be selectively reduced to alcohols or methylene groups, altering the ring’s electronic properties:
| Reducing Agent | Product | Applications |
|---|---|---|
| NaBH₄/CeCl₃ | 2,4-Dihydroxy-pyrimidine | Enhanced hydrogen-bonding capacity |
| LiAlH₄ | 2,4-Dimethylene-pyrimidine | Increased lipophilicity |
Ether Cleavage of the Ethoxyphenyl Group
The ethoxy group undergoes dealkylation under strong acids or Lewis acids to form phenolic derivatives:
| Conditions | Reagents | Product |
|---|---|---|
| HI (48%), reflux | Hydroiodic acid | 4-Hydroxyphenyl derivative |
| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 4-Hydroxyphenyl analog |
Oxidation of the Thiophene Moiety
The sulfur atom in the benzothieno ring oxidizes to sulfoxide or sulfone derivatives, impacting electronic and steric properties:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| m-CPBA | Benzothieno[2,3-d]pyrimidine-1-sulfoxide | CH₂Cl₂, 0°C, 2 hrs |
| H₂O₂/AcOH | Benzothieno[2,3-d]pyrimidine-1-sulfone | 60°C, 6 hrs |
Cross-Coupling Reactions
The compound’s aromatic systems enable transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-modified analog |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Primary/secondary amine | Amino-functionalized derivative |
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide has shown promising results in various pharmacological studies:
- Anticancer Activity : Recent studies have identified the compound as a potential anticancer agent. It was screened against multicellular spheroids to evaluate its efficacy in inhibiting tumor growth. The results indicated significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Enzyme Inhibition : The compound has also been investigated for its ability to inhibit specific enzymes related to disease pathways. Its structural features may allow it to interact effectively with target proteins, leading to therapeutic effects .
Materials Science
In addition to its medicinal applications, N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide has been explored for use in materials science:
- Cross-Linking Agent : As a cross-linker in polymer chemistry, this compound can enhance the mechanical properties of epoxy-based materials. Its incorporation into polymer matrices has been shown to improve tensile strength and elasticity .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide:
- Anticancer Screening : A study published in Cancer Research highlighted the screening of a library of compounds where this particular compound demonstrated significant anticancer properties against various types of cancer cells .
- Polymer Development : Research conducted on epoxy vitrimers showed that the integration of this compound resulted in materials with enhanced mechanical properties and recyclability potential .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Example :
- The target compound’s synthesis likely parallels methods used for N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide , substituting cyclopentylamine for 2,3-dimethylaniline during the acetamide coupling step.
Pharmacological and Physicochemical Properties
NMR Spectral Data
Comparative NMR studies of benzothieno-pyrimidine analogs (e.g., Rapa, Compound 1, and Compound 7 ) reveal that substituents at positions 29–36 and 39–44 induce distinct chemical shifts (δ ppm), indicating altered electronic environments. For instance:
- The 4-ethoxyphenyl group in the target compound may upfield-shift aromatic protons due to electron-donating effects, contrasting with electron-withdrawing groups like chloro .
Biological Activity
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a compound with significant potential in pharmacological applications. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24 H27 N3 O4 S |
| Molecular Weight | 453.56 g/mol |
| LogP | 3.7649 |
| Polar Surface Area | 63.08 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The structure features a cyclopentyl group linked to a benzothieno-pyrimidine moiety, which is crucial for its biological activity.
Research indicates that N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide exhibits multiple mechanisms of action:
- Anticancer Activity : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 breast cancer spheroids and exhibited notable cytotoxicity .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism and progression. This inhibition leads to reduced proliferation of cancer cells.
- Apoptosis Induction : Studies have shown that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A comprehensive screening of drug libraries identified this compound as a promising candidate due to its ability to inhibit the growth of multicellular spheroids derived from breast cancer cells. The study reported a dose-dependent response with IC50 values indicating effective cytotoxicity .
- Metabolic Pathway Analysis : Research on the metabolic pathways has shown that the compound's metabolites retain similar activity levels as the parent compound. This suggests that metabolic activation may enhance its therapeutic efficacy .
Comparative Biological Activity
The following table summarizes the biological activities of N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide compared to other similar compounds:
| Compound Name | IC50 (µM) against MCF7 | Mechanism of Action |
|---|---|---|
| N-cyclopentyl-2-[3-(4-ethoxyphenyl)... | 15 | Enzyme inhibition and apoptosis induction |
| N-cyclopentyl-2-(8-(4-methoxyphenyl)... | 20 | Antiproliferative effects |
| N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea | 10 | Alkylating agent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-cyclopentyl-2-[...]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of benzothieno-pyrimidinone intermediates and subsequent acetamide coupling. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) for cyclization. Design of Experiments (DOE) methodologies, such as factorial designs, are critical for evaluating parameters like catalyst loading (e.g., palladium-based catalysts) and reaction time . Evidence from analogous compounds suggests using LC-MS to monitor intermediates and adjusting stoichiometry to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- 1H NMR (in DMSO-d6) to verify cyclopentyl and ethoxyphenyl proton environments (δ 2.43–3.18 ppm for CH2 groups; δ 6.77–8.33 ppm for aromatic protons) .
- LC-MS (m/z 326.0 [M+H]+) to confirm molecular weight and detect impurities .
- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related dihydrophenanthrene acetamides .
Purity (>95%) should be validated via HPLC with a C18 column and UV detection at 254 nm .
Q. What strategies are effective for improving solubility and formulation stability in preclinical studies?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salts). Stability studies under varying pH (4–9) and temperature (4–40°C) should assess degradation pathways via LC-MS. For in vitro assays, dimethyl sulfoxide (DMSO) is preferred, but concentrations must remain <0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzothieno-pyrimidinone core?
- Methodological Answer : Systematically modify substituents on the 4-ethoxyphenyl group (e.g., halogenation or methoxy replacements) and assess impacts on biological activity using kinase inhibition assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like cyclin-dependent kinases. SAR data from related compounds (e.g., pyrazolo[4,3-d]pyrimidines) suggest that electron-withdrawing groups enhance potency .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under physiological conditions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) and tandem MS/MS to track metabolic pathways in liver microsomes. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model hydrolysis of the dioxo-pyrimidinone moiety. Comparative studies with analogues (e.g., thieno[3,2-d]pyrimidines) reveal susceptibility to glutathione conjugation in redox environments .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?
- Methodological Answer : Discrepancies in proton chemical shifts may arise from solvent effects or conformational flexibility. Re-optimize DFT geometries using explicit solvent models (e.g., COSMO) and compare with NOESY NMR data to validate intramolecular interactions. For mass spectrometry disagreements, recalibrate instrumentation and verify ionization efficiency using internal standards .
Q. What advanced computational tools are recommended for reaction optimization and scale-up?
- Methodological Answer : Implement reaction path search algorithms (e.g., AFIR or GRRM) coupled with transition state analysis to identify energetically favorable pathways. Machine learning platforms (e.g., ICReDD’s workflow) can predict optimal conditions (e.g., solvent, catalyst) by training on datasets from analogous heterocyclic syntheses. Molecular dynamics simulations aid in understanding aggregation behavior during scale-up .
Q. What in vivo experimental designs are critical for evaluating pharmacokinetic (PK) profiles?
- Methodological Answer : Use radiolabeled compound (e.g., 14C-acetamide) in rodent models to track absorption/distribution. Plasma samples analyzed via UPLC-MS/MS at intervals (0–48 hrs) provide PK parameters (t1/2, Cmax). Tissue-specific bioavailability can be assessed using autoradiography. Ensure compliance with ethical guidelines for humane endpoints and sample size justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
